molecular formula C22H32O2 B12427080 4,4-Dimethyl Retinoic acid-d3

4,4-Dimethyl Retinoic acid-d3

Cat. No.: B12427080
M. Wt: 331.5 g/mol
InChI Key: XRAHVFWRNAIIPG-UTEHXIMUSA-N
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Description

4,4-Dimethyl Retinoic acid-d3 is a deuterated form of 4,4-Dimethyl Retinoic acid, which is a derivative of retinoic acid. Retinoic acids are known for their role in regulating cell growth, differentiation, and apoptosis. The deuterated form, this compound, is often used in scientific research to study the metabolic pathways and mechanisms of action of retinoic acids due to its stability and traceability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl Retinoic acid-d3 typically involves the deuteration of 4,4-Dimethyl Retinoic acid. This process can be achieved through various methods, including the use of deuterated reagents or catalysts. One common method involves the use of deuterated lithium aluminum deuteride (LiAlD4) as a reducing agent in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out in controlled environments to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl Retinoic acid-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated retinoic acid derivatives.

    Reduction: Reduction reactions can convert the compound into deuterated retinol or retinal.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

    Oxidation: Deuterated retinoic acid derivatives.

    Reduction: Deuterated retinol and retinal.

    Substitution: Various deuterated retinoid analogs depending on the substituents used.

Scientific Research Applications

4,4-Dimethyl Retinoic acid-d3 is widely used in scientific research due to its stability and traceability. Some of its applications include:

    Chemistry: Used as a tracer in studying the metabolic pathways of retinoic acids.

    Biology: Helps in understanding the role of retinoic acids in cell differentiation and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in treating skin disorders and certain types of cancer.

    Industry: Used in the development of new retinoid-based drugs and cosmetic products.

Mechanism of Action

4,4-Dimethyl Retinoic acid-d3 exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate the expression of genes involved in cell growth, differentiation, and apoptosis. The binding of this compound to these receptors activates the transcription of target genes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl Retinoic acid: The non-deuterated form of the compound.

    All-trans Retinoic acid: A naturally occurring retinoic acid with similar biological activity.

    13-cis Retinoic acid: Another isomer of retinoic acid used in medical treatments.

Uniqueness

4,4-Dimethyl Retinoic acid-d3 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool in scientific research for studying the detailed mechanisms of retinoic acid action and metabolism.

Properties

Molecular Formula

C22H32O2

Molecular Weight

331.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-3-methyl-9-(2,3,3,6,6-pentamethylcyclohexen-1-yl)-7-(trideuteriomethyl)nona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C22H32O2/c1-16(9-8-10-17(2)15-20(23)24)11-12-19-18(3)21(4,5)13-14-22(19,6)7/h8-12,15H,13-14H2,1-7H3,(H,23,24)/b10-8+,12-11+,16-9+,17-15+/i1D3

InChI Key

XRAHVFWRNAIIPG-UTEHXIMUSA-N

Isomeric SMILES

[2H]C([2H])([2H])/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C1=C(C(CCC1(C)C)(C)C)C

Canonical SMILES

CC1=C(C(CCC1(C)C)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Origin of Product

United States

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